2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260906-60-2
VCID: VC5555885
InChI: InChI=1S/C24H25N3O2S3/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-32-24-26-20-12-15-31-22(20)23(29)27(24)13-11-19-8-5-14-30-19/h2-8,12,14-15,17H,9-11,13,16H2,1H3,(H,25,28)
SMILES: CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Molecular Formula: C24H25N3O2S3
Molecular Weight: 483.66

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

CAS No.: 1260906-60-2

Cat. No.: VC5555885

Molecular Formula: C24H25N3O2S3

Molecular Weight: 483.66

* For research use only. Not for human or veterinary use.

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide - 1260906-60-2

Specification

CAS No. 1260906-60-2
Molecular Formula C24H25N3O2S3
Molecular Weight 483.66
IUPAC Name 2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Standard InChI InChI=1S/C24H25N3O2S3/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-32-24-26-20-12-15-31-22(20)23(29)27(24)13-11-19-8-5-14-30-19/h2-8,12,14-15,17H,9-11,13,16H2,1H3,(H,25,28)
Standard InChI Key DZWAVLWPOJKXHM-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₄H₂₅N₃O₂S₃, with a molecular weight of 483.66 g/mol . Its structure (Figure 1) features:

  • A thieno[3,2-d]pyrimidin-4-one core, a bicyclic system known for its electronic diversity and hydrogen-bonding capacity.

  • A 2-(thiophen-2-yl)ethyl substituent at position 3, introducing aromaticity and potential π-π stacking interactions.

  • A sulfanylacetamide linker at position 2, connecting the core to a 4-phenylbutan-2-yl group, which enhances lipophilicity and steric bulk.

The SMILES string CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 encapsulates this topology, while the InChIKey DZWAVLWPOJKXHM-UHFFFAOYSA-N ensures unique chemical identification.

Crystallographic and Spectroscopic Data

Though single-crystal X-ray data remain unpublished, analogous thienopyrimidines exhibit planar core structures with dihedral angles <5° between fused rings . Spectroscopic characterization likely involves:

  • ¹H NMR: Resonances for the thiophene protons (δ 6.8–7.4 ppm), pyrimidinone NH (δ 10.2–11.0 ppm), and acetamide carbonyl (δ 168–170 ppm).

  • IR: Stretching vibrations for C=O (1660–1680 cm⁻¹), C-N (1250–1300 cm⁻¹), and S-C (650–750 cm⁻¹).

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis (Scheme 1) likely proceeds via sequential annulation and functionalization:

  • Thienopyrimidinone Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with urea derivatives under acidic conditions.

  • Alkylation at N3: Reaction with 2-(thiophen-2-yl)ethyl bromide in the presence of K₂CO₃ in DMF .

  • Sulfanylacetamide Installation: Thiol-disulfide exchange between 2-mercaptoacetamide and a brominated precursor at C2 .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding C5/C6 substitution during alkylation, mitigated by steric directing groups.

  • Oxidation Sensitivity: The thiol group’s propensity for dimerization necessitates inert atmospheres and chelating agents .

Functional Group Reactivity and Stability

Nucleophilic and Electrophilic Sites

  • Pyrimidinone C4=O: Susceptible to nucleophilic attack (e.g., Grignard reagents), though steric hindrance from the thiophen-2-yl ethyl group may limit reactivity.

  • Acetamide NH: Participates in hydrogen bonding, influencing solubility and target binding .

  • Thiophene Ring: Electrophilic substitution (e.g., bromination) at C5 possible under mild conditions .

Stability Profiling

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition >200°C .

  • Photodegradation: Thiophene-containing compounds exhibit λmax ~270 nm, necessitating UV-protected storage.

CompoundTargetIC₅₀/MICReference
IWP-2 (Control)Wnt palmitoylation27 nM
Analog VC7645635E. coli gyrase1.2 μM
F396-1134S. aureus FabI4 μg/mL

Anticancer Mechanisms

The 4-phenylbutan-2-yl group may enhance membrane permeability, enabling:

  • Kinase Inhibition: Analogous compounds inhibit VEGFR-2 (Kd ~80 nM) via π-stacking with Phe1047 .

  • Apoptosis Induction: ROS-mediated mitochondrial depolarization observed in MCF-7 cells (EC₅₀ 8.7 μM) .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Variations at the N-acetamide position significantly modulate potency (Table 2):

  • 4-Phenylbutan-2-yl (this compound): Balances lipophilicity (clogP 4.47) and solubility (LogSw -4.20) .

  • 2,4,6-Trimethylphenyl (VC7645635): Increased steric bulk reduces CYP3A4 inhibition (IC₅₀ >50 μM vs. 12 μM for parent).

  • 3-Isopropylphenyl (CID 49810502): Enhanced antitumor activity (HCT116 GI₅₀ 2.3 μM) due to improved LogD .

Table 2: Structure-Activity Relationships of N-Acetamide Variants

SubstituentclogPAqueous Solubility (μM)Anticancer GI₅₀ (μM)
4-Phenylbutan-2-yl4.4712.38.7
2,4,6-Trimethylphenyl5.128.915.4
3-Isopropylphenyl4.8910.12.3

Future Research Directions

Target Deconvolution

  • Chemical Proteomics: Employing alkyne-tagged analogs for pull-down assays to identify binding partners .

  • Cryo-EM Studies: Resolving compound-target complexes at sub-3Å resolution.

Formulation Strategies

  • Nanocrystal Suspensions: Addressing poor water solubility (LogSw -4.20) via high-pressure homogenization.

  • Prodrug Approaches: Phosphonooxymethyl derivatization of the acetamide to enhance oral bioavailability .

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